molecular formula C13H16O4 B14255459 1,3-Benzodioxole-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl- CAS No. 168031-70-7

1,3-Benzodioxole-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-

Cat. No.: B14255459
CAS No.: 168031-70-7
M. Wt: 236.26 g/mol
InChI Key: OBKLBZDYLDXACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the benzodioxole family, characterized by a dioxole ring fused to a benzene ring. The presence of the carboxylic acid group and the tert-butyl and methyl substituents further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-benzodioxole with tert-butyl chloride and methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding anhydrides or esters.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of anhydrides or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Benzodioxole-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-carboxylic acid: Similar structure but different substitution pattern.

    Piperonylic acid: Another benzodioxole derivative with distinct chemical properties.

Uniqueness

1,3-Benzodioxole-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl and methyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound in various research applications.

Properties

CAS No.

168031-70-7

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C13H16O4/c1-12(2,3)13(4)16-9-7-5-6-8(11(14)15)10(9)17-13/h5-7H,1-4H3,(H,14,15)

InChI Key

OBKLBZDYLDXACZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C(=O)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.